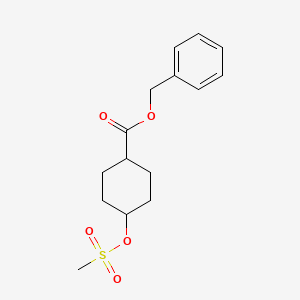
(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate is a chemical compound with a complex structure, featuring a benzyl group, a methylsulfonyl group, and a cyclohexanecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of cyclohexanecarboxylic acid with benzyl alcohol, followed by the introduction of the methylsulfonyl group through a sulfonation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The benzyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate depends on its specific interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,4r)-Benzyl 4-hydroxycyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of a methylsulfonyl group.
(1r,4r)-Benzyl 4-aminocyclohexanecarboxylate: Contains an amino group instead of a methylsulfonyl group.
(1r,4r)-Benzyl 4-chlorocyclohexanecarboxylate: Features a chlorine atom in place of the methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in (1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate imparts unique chemical and physical properties, such as increased polarity and potential reactivity. This makes it distinct from similar compounds and may influence its behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C15H20O5S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
benzyl 4-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H20O5S/c1-21(17,18)20-14-9-7-13(8-10-14)15(16)19-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
Clé InChI |
DWNHDAHDVJRHCD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1CCC(CC1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)
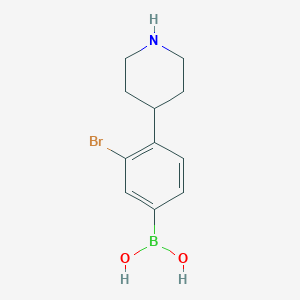
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082348.png)
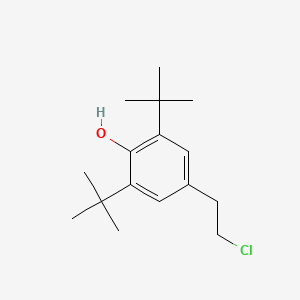

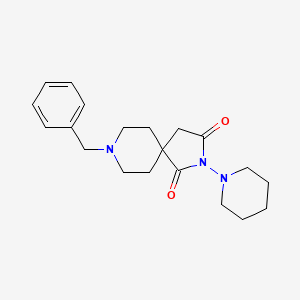
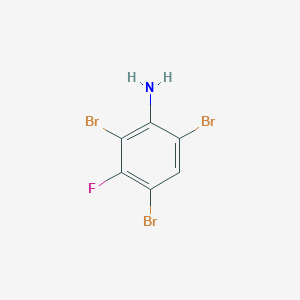

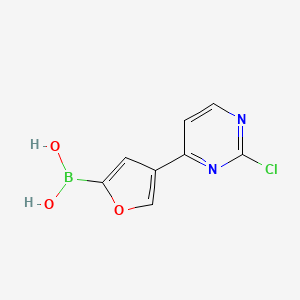
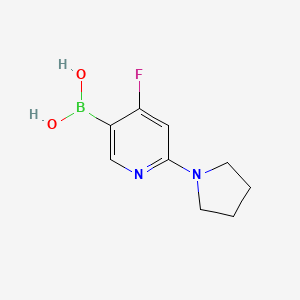
![2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide](/img/structure/B14082387.png)
